

In-Depth Technical Guide: Hydroxy-PEG2-CH₂COONa in Drug Development

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Compound of Interest

Compound Name: Hydroxy-PEG2-CH₂COONa

Cat. No.: B15543934

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **Hydroxy-PEG2-CH₂COONa**, a bifunctional molecule increasingly utilized in targeted protein degradation. The core focus of this document is its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide will cover the chemical properties, supplier information, and the strategic role of this linker in the design and function of PROTACs. While specific quantitative data for PROTACs incorporating this exact linker is not extensively available in peer-reviewed literature, this guide will provide general experimental protocols and the established principles of using short polyethylene glycol (PEG) linkers in PROTAC development.

Compound Identification and Properties

Chemical Name: Sodium 2-(2-(2-hydroxyethoxy)ethoxy)acetate

Synonyms: **Hydroxy-PEG2-CH₂COONa**, HO-PEG2-CH₂COONa

CAS Number: 42588-76-1 is the most consistently cited CAS number for this compound. Another reported CAS number is 51951-04-3.

Molecular Formula: C₆H₁₁NaO₅

Molecular Weight: Approximately 186.14 g/mol

Structure:

Physicochemical Properties

Property	Value
Appearance	White to off-white powder or solid
Solubility	Soluble in water and other polar solvents.
Purity	Typically >95% as offered by suppliers.
Storage	Recommended storage at -20°C for long-term stability.

Supplier Information

A number of chemical suppliers offer **Hydroxy-PEG2-CH₂COONa** for research and development purposes. The following table lists some of the known suppliers. It is recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the compound.

Supplier	Website
MedChemExpress	--INVALID-LINK--
ChemScene	--INVALID-LINK--
BLD Pharm	--INVALID-LINK--
BroadPharm	--INVALID-LINK--
PurePEG	--INVALID-LINK--
Chemsrc	--INVALID-LINK--

Role in PROTAC Design and Function

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.^{[1][2]} The linker is a critical element that influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.^{[1][2]}

Hydroxy-PEG2-CH₂COONa serves as a short, hydrophilic linker. The inclusion of a PEG unit, even a short one, can offer several advantages in PROTAC design:

- **Enhanced Solubility:** The ether oxygens in the PEG chain can act as hydrogen bond acceptors, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.^[1]
- **Improved Cell Permeability:** While seemingly counterintuitive for a hydrophilic linker, short PEG chains can adopt conformations that shield their polar surface area, potentially aiding in passive diffusion across the cell membrane.
- **Optimal Ternary Complex Formation:** The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive binding. The PEG2 unit provides a defined length and degree of flexibility that can be optimal for certain target-E3 ligase pairs.

The terminal hydroxyl and carboxylate groups on **Hydroxy-PEG2-CH₂COONa** provide versatile handles for conjugation to the target and E3 ligase ligands through standard chemical reactions.

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

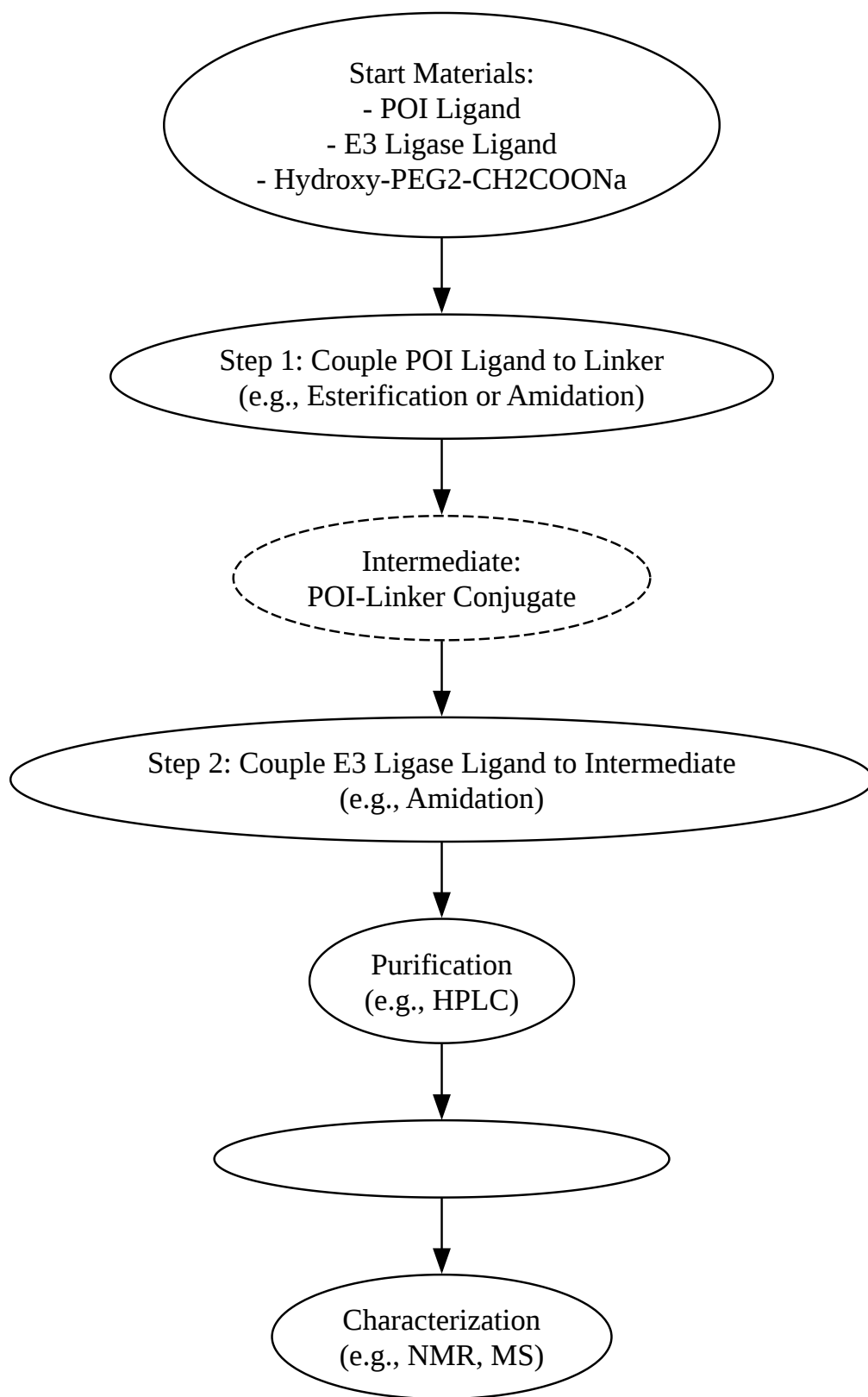
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Experimental Protocols

While specific experimental data for PROTACs synthesized with **Hydroxy-PEG2-CH₂COONa** are not readily available in the public domain, the following are general and representative protocols for the synthesis and evaluation of PROTACs using similar PEG-based linkers.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC typically involves the coupling of the POI ligand, the linker, and the E3 ligase ligand. The bifunctional nature of **Hydroxy-PEG2-CH₂COONa** allows for sequential conjugation.



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Protocol: Amide Bond Formation

This is a common method for coupling the carboxylic acid group of the linker to an amine on one of the ligands.

Reagents and Materials:

- **Hydroxy-PEG2-CH₂COONa**
- Amine-containing ligand (POI or E3 ligase ligand)
- Coupling agent (e.g., HATU, HBTU)
- Amine base (e.g., DIPEA, TEA)
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
- Standard laboratory glassware and stirring equipment

Procedure:

- Dissolve the amine-containing ligand (1.0 equivalent) and **Hydroxy-PEG2-CH₂COONa** (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the coupling agent (1.2 equivalents) and the amine base (2-3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
- Upon completion, quench the reaction with water or a mild aqueous acid.
- Extract the product into an organic solvent (e.g., ethyl acetate, DCM).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or preparative HPLC.

Protocol: Western Blot for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.

Materials:

- Cultured cells expressing the target protein
- Synthesized PROTAC
- Cell lysis buffer
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).
- Lyse the cells and quantify the total protein concentration.
- Normalize the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.

- Block the membrane and incubate with the primary antibodies.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescent substrate and image the bands.
- Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation) can be calculated.

Quantitative Data and Structure-Activity Relationships

While specific quantitative data for PROTACs using **Hydroxy-PEG2-CH₂COONa** is not available in the cited literature, studies on PROTACs with other short PEG linkers have established some general principles regarding the structure-activity relationship (SAR):

- **Linker Length:** The optimal linker length is highly dependent on the specific target and E3 ligase pair. A systematic variation of the PEG linker length (e.g., PEG1, PEG2, PEG3, etc.) is often necessary to identify the most potent PROTAC.
- **Linker Composition:** The inclusion of the hydrophilic PEG motif generally improves the solubility and can positively impact the pharmacokinetic properties of the PROTAC.
- **Attachment Points:** The points at which the linker is attached to the two ligands are critical. The linker should be connected at a position that does not significantly impair the binding affinity of the ligands for their respective proteins.

The following table presents hypothetical data to illustrate how quantitative results for a series of PROTACs with varying linker lengths might be presented.

PROTAC ID	Linker	DC50 (nM)	Dmax (%)
PROTAC-1	PEG1	150	85
PROTAC-2	PEG2	50	95
PROTAC-3	PEG3	100	90
PROTAC-4	PEG4	250	80

This is example data and does not represent actual experimental results for a PROTAC using **Hydroxy-PEG2-CH₂COONa**.

Conclusion

Hydroxy-PEG2-CH₂COONa is a valuable chemical tool for the construction of PROTACs. Its defined length, hydrophilicity, and bifunctional nature make it a versatile building block for connecting a target-binding ligand to an E3 ligase-recruiting moiety. While the publicly available data on PROTACs incorporating this specific linker is limited, the general principles of PROTAC design and the established roles of short PEG linkers provide a strong foundation for its application in targeted protein degradation research. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel PROTACs utilizing this and similar linkers. Further research is warranted to fully explore the potential of **Hydroxy-PEG2-CH₂COONa** in the development of new therapeutics.

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References

- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

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